molecular formula C18H17N3O6 B2839845 Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324769-81-5

Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2839845
CAS No.: 324769-81-5
M. Wt: 371.349
InChI Key: MBQVLPCDPJOCLA-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli multicomponent reaction. DHPMs are structurally related to 1,4-dihydropyridines and are known for diverse pharmacological activities, including antioxidant, antitumor, and enzyme inhibition properties . The compound features a tetrahydropyrimidine core with a 2-nitrophenyl-substituted furan moiety at position 4 and an ester group at position 3.

Properties

IUPAC Name

ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6/c1-3-26-17(22)15-10(2)19-18(23)20-16(15)14-9-8-13(27-14)11-6-4-5-7-12(11)21(24)25/h4-9,16H,3H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQVLPCDPJOCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and contains functional groups that are known to influence biological activity. Its structure can be summarized as follows:

  • Molecular Formula : C21_{21}H20_{20}N2_2O6_6
  • Molecular Weight : 396.39 g/mol
  • Key Functional Groups : Furan ring, nitrophenyl group, and a carboxylate ester.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following sections outline its notable activities:

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Thymidine Phosphorylase Inhibition : Compounds in this class have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. In vitro studies demonstrated that certain derivatives had IC50_{50} values ranging from 303.5 µM to 322.6 µM against TP .
    CompoundIC50_{50} (µM)Type of Inhibition
    Compound 1314.0 ± 0.90Non-competitive
    Compound 12303.5 ± 0.40Non-competitive
    Compound 33322.6 ± 1.60Non-competitive
  • Mechanistic Studies : Molecular docking studies suggest that these compounds can effectively bind to the TP enzyme's active site, indicating a potential mechanism for their anticancer effects .

Antimicrobial Activity

Compounds with similar structures have also been investigated for antimicrobial properties. For example, certain tetrahydropyrimidine derivatives were tested against various bacterial strains and exhibited promising results:

  • Activity Against Bacteria : The compounds demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Study on Anticancer Potential : A study evaluated a series of tetrahydropyrimidine derivatives for their anticancer activities against different cancer cell lines. The results indicated that modifications on the furan and nitrophenyl groups significantly enhanced cytotoxicity against specific cancer types .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, revealing that certain substitutions led to increased potency .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been explored for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating potential use in inflammatory disease management .
  • Antitumor Activity : Some studies have reported that similar pyrimidine derivatives can induce apoptosis in cancer cells. This compound may exhibit similar effects, warranting further investigation into its anticancer potential .

Agricultural Applications

The compound's structure suggests possible applications in agriculture:

  • Pesticide Development : The presence of furan and nitrophenyl groups may enhance the compound's effectiveness as a botanical pesticide. Studies are ongoing to evaluate its efficacy against common agricultural pests and diseases .
  • Plant Growth Regulators : Research into similar compounds indicates they may influence plant growth parameters such as germination rates and biomass accumulation. This compound could be explored for its growth-regulating properties .

Material Science Applications

The unique chemical structure also opens avenues in material science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis due to its reactive functional groups. This could lead to the development of new materials with enhanced properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntitumorInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives of tetrahydropyrimidines demonstrated that this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .

Case Study 2: Anti-inflammatory Effects

In vitro experiments using human cell lines showed that treatment with this compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls. This suggests potential for therapeutic use in conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at the furan or phenyl rings, significantly impacting physicochemical and biological properties:

Compound Name Substituent at Furan/Phenyl Ring Key Features References
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methoxymethyl (furan) Electron-donating group; improved solubility; FTIR: 3238 cm⁻¹ (NH), 1710 cm⁻¹ (ester C=O)
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorophenyl Moderate electron-withdrawing effect; synthesized via HCl-catalyzed Biginelli reaction
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl Strong electron-withdrawing nitro group; potential antitumor activity
Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methylthiophene Sulfur-containing heterocycle; altered π-electron distribution

Notes:

  • The 2-nitrophenyl group in the target compound may increase steric hindrance and reduce solubility compared to methoxymethyl analogs .

Spectroscopic and Crystallographic Data

  • FTIR: Target compound expected to show bands at ~1700–1710 cm⁻¹ (ester C=O), ~1650–1660 cm⁻¹ (amide C=O), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) . Methoxymethyl analog (): 3238 cm⁻¹ (NH), 1710 cm⁻¹ (ester), 1656 cm⁻¹ (amide) .
  • NMR :
    • Methyl groups in DHPMs typically resonate at δ 1.2–1.4 ppm (ester CH₃) and δ 2.3–2.5 ppm (C6-CH₃) .
    • Aromatic protons in 2-nitrophenyl substituents appear downfield (δ 7.5–8.5 ppm) due to nitro-group deshielding .
  • Crystallography :
    • Pyrimidine rings in DHPMs exhibit puckering (flattened boat conformation) with deviations of ~0.2 Å from planarity (). Nitro groups may induce additional torsional strain .

Q & A

Q. Key Parameters :

  • Solvent: Acetic acid or ethanol for cyclization.
  • Temperature: 80–100°C to prevent decomposition of nitro groups.
  • Catalyst: HCl or Lewis acids (e.g., ZnCl₂) for enhanced regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the tetrahydropyrimidine ring (δ 2.5–3.5 ppm for methyl groups, δ 5.0–6.0 ppm for aromatic protons) and furan/nitrophenyl moieties .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography : Determine absolute configuration and confirm ring puckering (flattened boat conformation in tetrahydropyrimidine rings) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Data Cross-Validation : Compare experimental IR carbonyl stretches (1650–1750 cm⁻¹) with DFT-calculated values to resolve ambiguities .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls (DMSO) to minimize variability .

Structure-Activity Relationship (SAR) Analysis :

  • Compare bioactivity of analogs (e.g., replacing 2-nitrophenyl with 3-hydroxyphenyl) to isolate electronic effects of nitro groups .

Dose-Response Curves : Calculate IC₅₀ values in triplicate to assess potency reproducibility .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities toward target enzymes (e.g., COX-2 or topoisomerase II) .

Example Contradiction : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or compound solubility. Address this by testing solubility in DMSO/PBS mixtures and standardizing MIC protocols .

Advanced: What strategies validate stereochemical purity and chiral center integrity?

Methodological Answer:

Chiral HPLC : Use a Chiralpak® column (hexane/isopropanol, 90:10) to separate enantiomers and determine enantiomeric excess (ee) ≥98% .

Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra (TD-DFT) to confirm absolute configuration .

X-ray Crystallography : Resolve chiral centers (e.g., C4 in tetrahydropyrimidine) via Flack parameter analysis .

Case Study : For the title compound, the C4 chiral center’s configuration (R/S) can be misassigned via NMR alone; crystallography is essential for unambiguous determination .

Advanced: How does the 2-nitrophenylfuran substituent influence electronic properties and reactivity?

Methodological Answer:

Computational Analysis :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions near the nitro group .
  • Calculate Fukui indices to predict sites for nucleophilic/electrophilic attacks .

Experimental Probes :

  • Monitor nitro group reduction (e.g., using Zn/HCl) to form amino derivatives and compare reactivity with non-nitrated analogs .
  • UV-Vis Spectroscopy: Assess π→π* transitions (250–350 nm) to quantify conjugation effects between nitrophenyl and furan moieties .

Impact on Bioactivity : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing interactions with nucleophilic enzyme residues (e.g., cysteine proteases) .

Advanced: How to optimize solubility for in vivo pharmacokinetic studies?

Methodological Answer:

Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin complexes to enhance aqueous solubility .

Salt Formation : React the carboxylate group with sodium or potassium hydroxide to form water-soluble salts .

Nanoformulation : Prepare liposomal encapsulation (e.g., using phosphatidylcholine) to improve bioavailability .

Validation : Measure solubility via shake-flask method (pH 7.4 PBS) and confirm stability via HPLC over 24 hours .

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